molecular formula C11H12N2O3S B1308949 (2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid CAS No. 878657-12-6

(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

Cat. No.: B1308949
CAS No.: 878657-12-6
M. Wt: 252.29 g/mol
InChI Key: VGPMSABUFXSOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is a high-purity chemical reagent belonging to the class of thieno[2,3-d]pyrimidine derivatives. These fused heterocyclic systems are recognized as versatile scaffolds in medicinal chemistry and drug discovery research due to their structural similarity to biologically essential molecules . The thieno[2,3-d]pyrimidine core is a privileged structure for designing potent enzyme inhibitors. Scientific literature demonstrates that derivatives of this scaffold exhibit a wide range of biological activities, with significant research focusing on their potential as anticancer agents . Specifically, such compounds have been extensively investigated as inhibitors of various kinase targets, including EGFR and c-Met, which are critical in cell signaling pathways . The structural features of this compound—including the 4-oxo group, the acetic acid side chain at the 3-position, and the trimethyl substitutions—make it a valuable intermediate for further chemical exploration. Researchers can utilize this compound as a building block for the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, or in the development of novel therapeutic candidates . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Not for human use.

Properties

IUPAC Name

2-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-5-6(2)17-10-9(5)11(16)13(4-8(14)15)7(3)12-10/h4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPMSABUFXSOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176858
Record name 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878657-12-6
Record name 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878657-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with suitable reagents to form the thieno[2,3-d]pyrimidine core . The reaction conditions often include the use of bases or acids as catalysts, and the process may be accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups or the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2,5,6-trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid involves various chemical reactions that yield derivatives with enhanced biological activity. The compound can be synthesized through multi-step processes involving thieno[2,3-d]pyrimidine frameworks, which are known for their diverse pharmacological properties. Studies have shown that modifications to the thieno[2,3-d]pyrimidine structure can significantly influence the biological activity of the resulting compounds .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, compounds derived from this structure have been evaluated for their ability to inhibit tumor cell proliferation in vitro. These compounds have shown promising results in targeting various cancer cell lines, indicating their potential as antitumor agents .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Certain derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. In particular, the evaluation of these compounds using the agar-well diffusion method has revealed substantial zones of inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Research has identified key structural features that enhance its pharmacological profile. For example, modifications to the methyl groups and functional groups attached to the thieno-pyrimidine core can lead to improved selectivity and potency against specific biological targets such as cyclooxygenase enzymes (COX) involved in inflammatory processes .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of thieno-pyrimidine derivatives for their anticancer properties. The lead compound demonstrated an IC50 value indicating potent growth inhibition in multiple cancer cell lines. The study concluded that further optimization could lead to novel anticancer therapeutics based on this scaffold .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of synthesized derivatives of this compound. The results showed that specific modifications resulted in compounds with superior antibacterial activity compared to standard antibiotics. This highlights the potential for developing new antimicrobial agents from this chemical framework .

Mechanism of Action

The mechanism of action of (2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis in microorganisms, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Structural Modifications and Key Differences

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid 878657-12-6 C₁₁H₁₂N₂O₃S 252.29 2,5,6-trimethyl, 3-acetic acid Enhanced lipophilicity due to methyl groups; moderate toxicity (R25) .
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid 451461-16-8 C₁₄H₉FN₂O₃S 304.30 5-(4-fluorophenyl), 3-acetic acid Fluorophenyl group increases steric bulk; potential for enhanced bioactivity .
(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid 18740-34-6 C₈H₆N₂O₃S 210.21 Unsubstituted core, 3-acetic acid Simpler structure; lower molecular weight and reduced lipophilicity .
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one 18593-44-7 C₈H₈N₂OS 180.22 5,6-dimethyl Lacks acetic acid moiety; higher similarity score (0.77) to target compound .
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid 371206-03-0 C₁₁H₁₀N₂O₃S 250.27 Cyclopenta-fused ring, 3-acetic acid Planar cyclopenta ring may alter binding affinity .

Biological Activity

(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12N2O3SC_{11}H_{12}N_2O_3S and features a thieno[2,3-d]pyrimidine core structure. The presence of the acetic acid moiety contributes to its solubility and potential interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Recent studies have reported various synthetic routes that yield this compound with good purity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including this compound. The compound has been screened against several cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-719.4 ± 0.22
HCT-11614.5 ± 0.30
PC-3Not specified

These results indicate that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Molecular docking studies suggest that the compound interacts effectively with key targets involved in cancer progression, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). These interactions may inhibit signaling pathways essential for tumor growth and survival .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation:

Compound IC50 (nM) Selectivity (COX-1/COX-2)
2-(3,6,6-trimethyl-4-oxo-indazolyl)acetic acid150570.6

This selectivity indicates a promising therapeutic profile for managing inflammatory diseases .

Case Studies

  • Cytotoxicity Screening : A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that modifications to the core structure can enhance anticancer activity. The most potent derivatives were subjected to further optimization based on their docking profiles with EGFR and PI3K .
  • Inflammation Models : In vivo studies have shown that compounds similar to this compound can significantly reduce inflammation markers in animal models of arthritis .

Q & A

Q. What are the established synthetic routes for (2,5,6-trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid, and what experimental parameters are critical for reproducibility?

The compound is synthesized via cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high-temperature reflux (200°C for 2 hours). Key parameters include:

  • Precursor preparation : Use of 2-amino-3-methoxycarbonylthiophene derivatives as starting materials .
  • Cyclization conditions : Heating in formamide or urea to form the pyrimidine ring .
  • Post-synthesis modifications : Phosphorus oxychloride treatment to introduce reactive chlorides for further functionalization .
  • Purity control : Recrystallization from acetic acid or ethyl acetate to achieve >95% purity .

Q. How can structural characterization of this compound be systematically validated?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Assign peaks for the thienopyrimidine core (e.g., δ 2.1–2.5 ppm for methyl groups) and acetic acid moiety (δ 3.7–4.1 ppm for CH₂) .
  • HPLC : Monitor purity with a C18 column (acetonitrile/water gradient, 0.1% TFA) .
  • Mass spectrometry : Confirm molecular weight (calculated for C₁₂H₁₄N₂O₃S: 278.3 g/mol) via ESI-MS .

Q. What solvent systems are optimal for solubility and in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents:

  • Primary solvents : DMSO or DMF (10–50 mM stock solutions) .
  • Assay-compatible buffers : Dilute in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

Optimize reaction conditions based on kinetic studies:

  • Temperature control : Gradual heating (ramp to 200°C over 30 minutes) reduces decomposition .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Byproduct analysis : Use TLC or LC-MS to identify impurities (e.g., unreacted precursors or over-oxidized products) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactivity)?

Address variability through standardized protocols:

  • Bioassay design : Use reference strains (e.g., E. coli ATCC 25922) and clinical isolates to compare activity .
  • Dose-response curves : Test concentrations from 1–100 μM to identify MIC₅₀ values .
  • Solvent controls : Validate that DMSO (≤1%) does not inhibit microbial growth .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Employ molecular docking and QSAR models:

  • Target selection : Dock the compound into bacterial DHFR (PDB: 1RX2) to predict binding affinity .
  • Substituent effects : Modify methyl/acetic acid groups and calculate changes in steric/electronic parameters (e.g., logP, polar surface area) .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties .

Q. What analytical techniques identify degradation products under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days .
  • HPLC-MS/MS : Track degradation peaks and fragment ions to propose degradation pathways .
  • Stability criteria : Acceptable degradation limits should be ≤5% under recommended storage (−20°C, desiccated) .

Methodological Considerations for Data Contradictions

Q. How should researchers interpret conflicting solubility data across studies?

  • Standardize protocols : Use the shake-flask method with consistent pH (7.4) and temperature (25°C) .
  • Quantify solubility : Employ UV-Vis spectroscopy at λ_max (e.g., 270 nm) with calibration curves .

Q. What steps validate the compound’s mechanism of action when initial hypotheses fail?

  • Pathway analysis : Perform transcriptomics (RNA-seq) on treated vs. untreated cells to identify dysregulated genes .
  • Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.